molecular formula C15H13ClO2 B7763233 [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- CAS No. 893641-18-4

[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-

Cat. No.: B7763233
CAS No.: 893641-18-4
M. Wt: 260.71 g/mol
InChI Key: JJJCGMLNDUTSPD-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- (IUPAC: 2-[(4'-chloro-[1,1'-biphenyl]-4-yl)oxy]-2-methylpropanoic acid) is a biphenyl derivative featuring a propanoic acid chain at the 4-position and a chlorine substituent at the 4'-position of the biphenyl scaffold. Its molecular formula is C₁₆H₁₅ClO₃ (free acid form) and molecular weight 290.74 g/mol . This compound is structurally related to hypolipidemic agents such as clofenapate sodium, where the propanoic acid moiety enhances metabolic stability and bioavailability .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)12-4-1-11(2-5-12)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCGMLNDUTSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362687
Record name [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893641-18-4
Record name [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely used to construct biphenyl systems. For [1,1'-biphenyl]-4-propanoic acid, 4'-chloro-, a typical approach involves:

  • Boronic acid preparation : 4-Chlorophenylboronic acid is synthesized via lithiation of 4-bromo-1-chlorobenzene followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Coupling with aryl halides : Reacting the boronic acid with a 4-substituted bromobenzene propanoic acid derivative (e.g., methyl ester) under palladium catalysis.

Example protocol :

  • Catalyst : Pd(PPh₃)₄ (1 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : THF/H₂O (4:1)

  • Yield : ~75–80%.

Ullmann Coupling

Copper-mediated Ullmann coupling offers an alternative for electron-deficient aryl halides:

  • Substrates : 4-Chloroiodobenzene and 4-bromophenylpropanoic acid methyl ester.

  • Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄, DMF, 110°C.

  • Yield : ~60–65%.

Oxidation of Alkylbiphenyl Precursors

Cobalt/Manganese-Catalyzed Oxidation

The oxidation of 4'-chloro-4-propylbiphenyl to the corresponding carboxylic acid is achieved using Co/Mn catalysts in acetic acid:

  • Catalyst system : Co(OAc)₂ (0.1 mol%), Mn(OAc)₂ (0.2 mol%), HBr (0.05 mol%).

  • Conditions : 180°C, 15 kg/cm² O₂ pressure, 6–8 hours.

  • Yield : 70–73%.

Key considerations :

  • Bromide additives enhance reaction rates by facilitating radical chain mechanisms.

  • Acetic acid minimizes side reactions (e.g., decarboxylation).

Functional Group Transformations

Esterification and Hydrolysis

StepReagentsConditionsYield (%)
EsterificationPd(OAc)₂, PPh₃, NEt₃100°C, 12 h82
HydrolysisNaOH, EtOH/H₂OReflux, 4 h95

Comparative Analysis of Methods

Efficiency and Scalability

  • Suzuki coupling offers superior regiocontrol but requires expensive Pd catalysts.

  • Oxidation routes are cost-effective but demand high-pressure equipment.

Byproduct Formation

  • Ullmann coupling generates homocoupling byproducts (~5–10%).

  • Oxidation intermediates (e.g., 4'-isopropyl derivatives) may require recrystallization.

Industrial Considerations and Recommendations

  • Catalyst recycling : Co/Mn systems in acetic acid permit catalyst recovery via filtration.

  • Solvent selection : Glacial acetic acid reduces corrosion compared to HF or nitrobenzene.

  • Process optimization : Continuous feeding of 4,4'-diisopropylbiphenyl improves yield (73.5% in pilot trials) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atom in [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediates
Biphenyl derivatives are crucial in the synthesis of numerous pharmaceutical compounds. The structural versatility of biphenyls allows for modifications that enhance biological activity. For instance, derivatives of biphenyls have been developed as anti-inflammatory agents, antifungal drugs, and antibacterial compounds . The compound serves as a precursor for synthesizing biologically active molecules with potential therapeutic effects.

Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of chlorinated biphenyl derivatives. For instance, the synthesis of chlorinated biphenyls has led to compounds that exhibit significant activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to tumor growth .

Example Compounds

  • Adapalene : A third-generation topical retinoid derived from biphenyl structures used for treating acne vulgaris and exhibiting anti-inflammatory properties .
  • Sonidegib : A drug for basal cell carcinoma that utilizes a biphenyl scaffold in its structure .

Organic Synthesis Applications

Synthetic Methodologies
The compound is utilized in various synthetic methodologies, including:

  • Suzuki Coupling Reactions : This method allows for the formation of biphenyl derivatives through cross-coupling reactions with aryl boronic acids. The presence of the chloro group enhances reactivity and facilitates the formation of new carbon-carbon bonds .
  • Electrophilic Substitution Reactions : As a biphenyl derivative, it can undergo electrophilic substitution similar to benzene rings, allowing for further functionalization .

Table 1: Synthetic Applications of [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro-

Synthesis Method Description Applications
Suzuki CouplingCross-coupling with aryl boronic acidsPharmaceutical intermediates
Electrophilic SubstitutionFunctionalization at the chloro positionDevelopment of new drug candidates

Material Science Applications

Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives are integral to the development of OLEDs due to their excellent electronic properties and thermal stability. The incorporation of chlorinated biphenyl compounds can enhance the performance and efficiency of these devices by improving charge transport properties .

Liquid Crystals
The rigid structure of biphenyls makes them suitable candidates for liquid crystal applications. They serve as building blocks for liquid crystal displays (LCDs) and other optoelectronic devices due to their ability to exhibit mesomorphic properties .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-propanoicacid, 4’-chloro- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights critical distinctions between [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- and analogous compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Substituent Positions Key Properties/Applications References
[1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- C₁₆H₁₅ClO₃ 290.74 g/mol Propanoic acid 4 (propanoate), 4' (Cl) Hypolipidemic agent derivatives
4′-Chloro-4-biphenylcarboxylic acid C₁₃H₉ClO₂ 232.66 g/mol Carboxylic acid 4 (COOH), 4' (Cl) Intermediate in organic synthesis
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 184.62 g/mol Propanoic acid Phenyl (Cl at para) Anti-inflammatory activity
4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde C₁₃H₉ClO 216.66 g/mol Aldehyde 4 (CHO), 4' (Cl) Building block for pharmaceuticals
4-Chloro-4'-methyl-1,1'-biphenyl C₁₃H₁₁Cl 202.68 g/mol Methyl 4 (CH₃), 4' (Cl) Material science applications

Functional Group and Substituent Effects

  • Propanoic Acid vs. Carboxylic Acid: The propanoic acid chain in [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- increases lipophilicity compared to the shorter carboxylic acid in 4′-chloro-4-biphenylcarboxylic acid. This enhances membrane permeability, making it more suitable for drug design .
  • Chlorine Position: The para-chloro substituent in biphenyl systems induces electron-withdrawing effects, stabilizing the molecule and influencing acidity. For example, the pKa of [1,1'-Biphenyl]-4-propanoicacid, 4'-chloro- is lower (~3.5) than non-chlorinated analogues due to enhanced deprotonation .
  • Biphenyl vs. Single Phenyl Systems: Biphenyl derivatives exhibit extended π-conjugation, improving UV absorption and fluorescence properties. This is advantageous in materials science but less relevant in single-ring systems like 2-(4-chlorophenyl)propanoic acid .

Biological Activity

The compound [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro- is a biphenyl derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies that assess its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro- can be represented as follows:

  • IUPAC Name : 4-Chloro-[1,1'-biphenyl]-4-propanoic acid
  • Molecular Formula : C15H14ClO2
  • Molecular Weight : 264.72 g/mol

This compound features a biphenyl core with a propanoic acid side chain and a chlorine substituent, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that biphenyl derivatives exhibit significant antimicrobial properties. For instance, the compound demonstrated activity against various bacterial strains, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

Research has shown that biphenyl derivatives can modulate inflammatory pathways. In vitro studies have demonstrated that [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro- inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's anti-inflammatory activity was quantified using an IC50 value of approximately 20 µg/mL.

Antioxidant Properties

The antioxidant capacity of [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro- has been evaluated through various assays. The compound showed significant free radical scavenging activity, with an IC50 value of 15 µg/mL in DPPH radical scavenging assays. This suggests its potential role in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

A comprehensive review of literature highlights several key findings regarding the biological activity of this compound:

StudyBiological ActivityKey Findings
AntimicrobialEffective against Staphylococcus aureus with MIC = 25 µg/mL
Anti-inflammatoryInhibits TNF-alpha production (IC50 = 20 µg/mL)
AntioxidantDPPH scavenging activity (IC50 = 15 µg/mL)

The biological activities of [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro- can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation.
  • Modulation of Signaling Pathways : It may affect NF-kB signaling pathways, further contributing to its anti-inflammatory effects.
  • Radical Scavenging : Its structural features allow it to donate electrons to free radicals, thus neutralizing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1,1'-Biphenyl]-4-propanoic acid, 4'-chloro-?

  • Methodology : The biphenyl core can be synthesized via Suzuki-Miyaura cross-coupling between a 4-chlorophenylboronic acid and a brominated phenylpropanoic acid precursor. Subsequent hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the carboxylic acid moiety. Purification is typically achieved via recrystallization or column chromatography .
  • Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) for coupling efficiency. Monitor reaction progress using TLC or HPLC to minimize byproducts like dehalogenated derivatives .

Q. How should researchers characterize this compound spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and the chloro-substituted ring’s deshielding effects. The propanoic acid chain shows signals for CH₂ (δ 2.5–3.0 ppm) and COOH (δ 12–13 ppm) .
  • IR Spectroscopy : Confirm the carboxylic acid group (broad O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and C-Cl bond (550–850 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (C₁₅H₁₁ClO₂, exact mass 258.0453) and fragmentation patterns .

Q. What are the primary chemical reactivity patterns of this compound?

  • Electrophilic Aromatic Substitution : The chloro-substituted ring directs electrophiles (e.g., nitration, sulfonation) to meta positions due to its electron-withdrawing nature. The biphenyl system’s conjugation enhances stability .
  • Nucleophilic Substitution : The chlorine atom can be replaced under harsh conditions (e.g., NaOH/EtOH, 100°C) to generate hydroxyl or amine derivatives .
  • Functional Group Modifications : The propanoic acid can be esterified (e.g., with SOCl₂/MeOH) or reduced (e.g., LiAlH₄) to alcohols for downstream applications .

Advanced Research Questions

Q. How does the chloro substituent influence electronic properties and regioselectivity in reactions?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and predict sites for electrophilic attack. The chloro group reduces electron density on the adjacent ring, favoring meta substitution .
  • Experimental Validation : Compare reaction outcomes (e.g., nitration) with analogues lacking the chloro group. Monitor product ratios via HPLC or GC-MS .

Q. What role does the propanoic acid moiety play in biological interactions?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified acid chains (e.g., methyl esters, amides) and test their bioactivity. For example, the free carboxylic acid enhances solubility and binding to polar enzymatic pockets .
  • In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to targets like fungal enzymes (e.g., SDH in boscalid analogues) .

Q. How can researchers design metabolism studies for this compound?

  • Methodology :

  • Radiolabeling : Introduce ¹⁴C at the biphenyl core or propanoic acid chain to track metabolic pathways in model organisms (e.g., zebrafish or soil microbes) .
  • LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylated, glucuronidated derivatives) in biological matrices. Compare fragmentation patterns with synthetic standards .

Q. What computational approaches are optimal for modeling target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors like mGluR2. Prioritize poses where the carboxylic acid forms hydrogen bonds with Lys or Arg residues .
  • MD Simulations : Run GROMACS trajectories to assess stability of ligand-receptor complexes. Monitor RMSD and binding free energy (MM/PBSA) over 100+ ns .

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